molecular formula C20H20N2O5S B2705256 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865161-53-1

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2705256
CAS No.: 865161-53-1
M. Wt: 400.45
InChI Key: JAQQXBRSBKZRDE-MRCUWXFGSA-N
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Description

This compound is a benzo[d]thiazole derivative . It has a molecular formula of C19H17N3O3S2 and a molecular weight of 399.48.


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . It also contains methoxy and carboxamide functional groups.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds derived from structurally similar chemical entities for potential therapeutic uses. For example, novel compounds with anti-inflammatory and analgesic properties have been synthesized from visnaginone and khellinone derivatives, highlighting the potential of similar structures for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Compounds structurally related to the query have been investigated for their antimicrobial properties. For instance, new pyridine derivatives have shown variable and modest activity against bacteria and fungi, suggesting a potential for similar compounds to be developed as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, benzo[d]thiazole derivatives have been studied for their potential as quorum sensing inhibitors in Gram-negative bacteria . Quorum sensing is a form of bacterial cell-cell communication that regulates various processes, including biofilm formation and virulence production .

Future Directions

Benzo[d]thiazole derivatives, including this compound, are of interest in the field of medicinal chemistry due to their potential as quorum sensing inhibitors . Future research may focus on further exploring their biological activities and optimizing their structures for improved efficacy .

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-8-7-22-15-5-4-14(25-2)12-18(15)28-20(22)21-19(23)13-3-6-16-17(11-13)27-10-9-26-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQXBRSBKZRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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